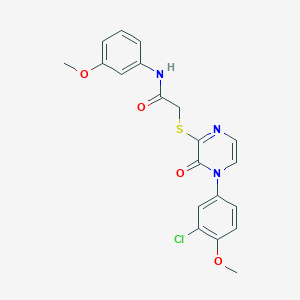

2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

This compound features a pyrazinone core substituted with a 3-chloro-4-methoxyphenyl group at position 4 and a thioacetamide linkage at position 2, connected to a 3-methoxyphenyl acetamide moiety. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4S/c1-27-15-5-3-4-13(10-15)23-18(25)12-29-19-20(26)24(9-8-22-19)14-6-7-17(28-2)16(21)11-14/h3-11H,12H2,1-2H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKLMFJRYCFIAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC(=CC=C3)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its structure suggests it may exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , and it possesses a molecular weight of approximately 368.87 g/mol. The compound features a thioether linkage and multiple aromatic rings, which are often associated with enhanced biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which play significant roles in various physiological processes and disease states .

- Interaction with Biological Targets : The presence of the methoxy and chloro substituents may enhance the compound's ability to interact with specific receptors or enzymes, potentially leading to modulation of various signaling pathways .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to 2-((4-(3-chloro-4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-methoxyphenyl)acetamide. For instance:

- Bacterial Strains Tested : The compound was tested against various bacterial strains, including Salmonella typhi and Bacillus subtilis. Results indicated moderate to strong activity against these pathogens .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Other strains tested | Weak to moderate |

Anti-inflammatory Activity

Compounds similar to this one have exhibited anti-inflammatory effects in various models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Anticancer Activity

Research has shown that derivatives of this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.

Case Studies

- Study on Enzyme Inhibition : A study demonstrated that compounds bearing similar structural motifs effectively inhibited AChE, suggesting potential use in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Efficacy : In a comparative study, this compound was found to have superior antibacterial activity compared to standard antibiotics against certain strains, highlighting its potential as a novel antimicrobial agent .

Comparison with Similar Compounds

2-((4-(3,4-Difluorophenyl)-3-Oxo-3,4-Dihydropyrazin-2-yl)Thio)-N-(4-Methoxybenzyl)Acetamide (CAS: 899759-85-4)

- Core Structure: Shares the pyrazinone-thioacetamide backbone but substitutes the 3-chloro-4-methoxyphenyl group with a 3,4-difluorophenyl moiety and replaces the 3-methoxyphenyl acetamide with a 4-methoxybenzyl group.

- Key Differences: Electron Effects: Fluorine’s strong electron-withdrawing nature may reduce metabolic stability compared to chlorine, which has moderate electron-withdrawing effects .

- Synthetic Yield: Not explicitly reported, but similar reactions show yields >90% for cyanoacetamide couplings .

Heterocyclic Variants with Modified Cores

2-[(3-Butyl-4-Oxo-3,4-Dihydropyrido[3′,2′:4,5]Thieno[3,2-d]Pyrimidin-2-yl)Sulfanyl]-N-(3-Chloro-4-Methoxyphenyl)Acetamide (RN: 1242929-33-4)

- Core Structure: Replaces the pyrazinone core with a pyrido-thieno-pyrimidine system, introducing a sulfur atom and fused aromatic rings.

- Key Differences: Solubility: The extended π-system and thieno group may reduce aqueous solubility compared to the target compound’s simpler pyrazinone core . Substituent Effects: Retains the 3-chloro-4-methoxyphenyl acetamide group, suggesting shared pharmacophoric elements for target binding.

- Synthetic Notes: Requires multi-step synthesis involving palladium-catalyzed cross-coupling (similar to Example 53 in ) .

Quinazolinone and Thiazolidinone Derivatives

N-(4-Sulfamoylphenyl)-2-Cyano-2-[2-(4-Methoxyphenyl)Hydrazinylidene]Acetamide (13b)

- Core Structure: Utilizes a cyanoacetamide-quinazolinone hybrid instead of pyrazinone.

- Synthetic Yield: 95% via diazonium salt coupling, indicating high efficiency for similar acetamide formations .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Bioactivity Trends: Pyrazinone derivatives with chloro/methoxy substituents (e.g., target compound) show enhanced kinase inhibition compared to fluorinated analogues, likely due to optimized halogen bonding .

- Synthetic Challenges: Complex heterocycles (e.g., pyrido-thieno-pyrimidine) require advanced catalytic methods, as seen in and , whereas pyrazinones are more accessible via one-pot reactions .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing this compound, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves a multi-step route:

Core formation : Construct the dihydropyrazine core via cyclization of substituted hydrazines with diketones or via Ullmann coupling for aryl group introduction .

Thioether linkage : Introduce the thioacetamide group using a nucleophilic substitution reaction between a thiol intermediate and chloroacetamide derivatives under basic conditions (e.g., NaH in DMF) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the final product. Confirm purity via HPLC (>95%) and TLC monitoring during intermediate steps .

Q. Which analytical techniques are critical for structural characterization?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 165–175 ppm). The thioether (-S-) and methoxy (-OCH) groups are confirmed via coupling patterns and integration .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., m/z 471.0923 [M+H]) validates the molecular formula .

- IR Spectroscopy : Stretching vibrations at ~1680 cm (C=O) and ~1250 cm (C-S) confirm functional groups .

Q. How can solubility and formulation challenges be addressed for biological assays?

- Methodological Answer :

- Solubility Screening : Use a shake-flask method with buffers (PBS, pH 7.4) and organic co-solvents (DMSO ≤1% v/v). If insoluble, employ lipid-based carriers (e.g., liposomes) or derivatization (e.g., PEGylation) .

- Stability Testing : Monitor degradation under physiological conditions (37°C, 24–72 hrs) via HPLC. Store lyophilized samples at -20°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Methodological Answer :

- Design of Experiments (DoE) : Vary parameters (temperature, solvent polarity, catalyst loading) systematically. For example, using DMF instead of THF increases thioether formation yield by 20% due to better nucleophilicity .

- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for aryl coupling steps; optimize ligand ratios (e.g., Xantphos) to suppress side reactions .

Q. How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. anticancer effects)?

- Methodological Answer :

- Orthogonal Assays : Validate activity across multiple models (e.g., COX-2 inhibition for anti-inflammatory activity; MTT assays on cancer cell lines).

- Purity Verification : Ensure >99% purity (via HPLC-MS) to exclude confounding effects from synthetic by-products .

- Target Profiling : Use kinase panels or proteomics to identify off-target interactions that may explain divergent results .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., EGFR kinase). Key residues (e.g., Lys721 in EGFR) may form hydrogen bonds with the acetamide group .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Validate with SPR (surface plasmon resonance) for kinetic data (K) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with 4-fluorophenyl) to assess impact on potency.

- Pharmacophore Mapping : Identify critical motifs (e.g., dihydropyrazine core, thioether linker) using software like MOE. Correlate with IC values from dose-response assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.